Cas no 89346-48-5 (Pyridine, 2-(2-fluorophenyl)-)

Technical Introduction: Pyridine, 2-(2-fluorophenyl)- 2-(2-Fluorophenyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the ortho position of the phenyl ring attached to the pyridine core. This structural feature enhances its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The fluorine substituent contributes to increased metabolic stability and binding affinity in target molecules, making it valuable for medicinal chemistry applications. Its rigid aromatic framework also facilitates use in ligand design for catalysis. The compound exhibits moderate reactivity, allowing for selective functionalization under controlled conditions. Suitable for research and industrial applications requiring fluorinated heterocycles.
Pyridine, 2-(2-fluorophenyl)- structure
Pyridine, 2-(2-fluorophenyl)- structure
Product Name:Pyridine, 2-(2-fluorophenyl)-
CAS No:89346-48-5
MF:C11H8FN
MW:173.186326026917
CID:603575
PubChem ID:9855598
Update Time:2025-06-08

Pyridine, 2-(2-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2-(2-fluorophenyl)-
    • 2-(2-fluorophenyl)pyridine
    • 2-fluorophenylpyridine
    • SVAOECAKLGBAEW-UHFFFAOYSA-N
    • AKOS006310239
    • AS-44476
    • 89346-48-5
    • 2-(2-fluoro-phenyl)pyridine
    • DTXSID80431818
    • MFCD09909420
    • SCHEMBL1780998
    • Inchi: 1S/C11H8FN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H
    • InChI Key: SVAOECAKLGBAEW-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C1C=CC=CN=1

Computed Properties

  • Exact Mass: 173.064077422g/mol
  • Monoisotopic Mass: 173.064077422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12.9Ų

Pyridine, 2-(2-fluorophenyl)- Pricemore >>

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